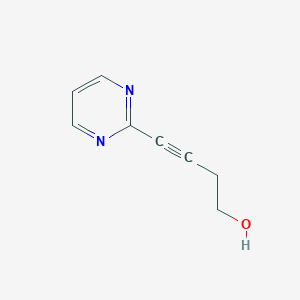
4-Pyrimidin-2-yl-but-3-yn-1-ol
Übersicht
Beschreibung
4-(2-Pyrimidinyl)-3-butynol is an organic compound that features a pyrimidine ring attached to a butynol group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the butynol group introduces an alkyne functionality, making this compound versatile in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Pyrimidinyl)-3-butynol typically involves the coupling of a pyrimidine derivative with a butynol precursor. One common method includes the reaction of 2-chloropyrimidine with propargyl alcohol under basic conditions. The reaction is facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 4-(2-Pyrimidinyl)-3-butynol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, palladium-catalyzed coupling reactions can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Pyrimidinyl)-3-butynol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the pyrimidine ring under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(2-pyrimidinyl)-3-butynone.
Reduction: Formation of 4-(2-pyrimidinyl)-3-butene or 4-(2-pyrimidinyl)-3-butane.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Pyrimidinyl)-3-butynol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(2-Pyrimidinyl)-3-butynol involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
2-Aminopyrimidine: Shares the pyrimidine core but lacks the butynol group.
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine: Contains a substituted pyrimidine ring with different functional groups.
Uniqueness: 4-(2-Pyrimidinyl)-3-butynol is unique due to the presence of both the pyrimidine ring and the butynol group, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
121356-77-2 |
|---|---|
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
4-pyrimidin-2-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c11-7-2-1-4-8-9-5-3-6-10-8/h3,5-6,11H,2,7H2 |
InChI-Schlüssel |
AKGAWLVXZNQNHO-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)C#CCCO |
Kanonische SMILES |
C1=CN=C(N=C1)C#CCCO |
Synonyme |
3-Butyn-1-ol, 4-(2-pyrimidinyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














